molecular formula C21H23N5O4S B3018492 Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate CAS No. 1105233-62-2

Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B3018492
CAS No.: 1105233-62-2
M. Wt: 441.51
InChI Key: PTPRXZUHIMIUIG-UHFFFAOYSA-N
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Description

The compound Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate features a complex heterocyclic architecture, combining furan, pyridazine, piperidine, and thiazole moieties.

Properties

IUPAC Name

ethyl 2-[2-[[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-29-19(27)12-15-13-31-21(22-15)23-20(28)14-7-9-26(10-8-14)18-6-5-16(24-25-18)17-4-3-11-30-17/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPRXZUHIMIUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Furan Ring : Known for its role in various biological systems.
  • Pyridazine and Piperidine Moieties : These nitrogen-containing rings are often associated with pharmacological activity.
  • Thiazole Ring : This heterocyclic structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that compounds containing thiazole and pyridazine moieties demonstrate significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells.

In a study focusing on thiazole derivatives, compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating a promising potential for further development in cancer therapy .

Antimicrobial Activity

The compound's thiazole component has been linked to notable antimicrobial effects. Studies have shown that thiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • DNA Interaction : The presence of heterocycles allows for intercalation with DNA, disrupting replication processes.
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.

Case Studies

Several case studies have highlighted the efficacy of thiazole and pyridazine derivatives:

  • Study on Anticancer Efficacy : A derivative similar to this compound showed a significant reduction in tumor size in animal models when administered at specific dosages .
  • Antimicrobial Testing : In vitro studies demonstrated that a related compound effectively inhibited the growth of resistant bacterial strains, suggesting potential for development as an antibiotic agent .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHCT-15 (Colon Carcinoma)<10
AntibacterialStaphylococcus aureus0.012
AntimicrobialEscherichia coli0.008

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is being investigated for its potential as a therapeutic agent. Its structural components suggest interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridazine and thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo models.

Pharmacology

The pharmacokinetic properties of this compound are under investigation to determine its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for assessing its viability as a drug candidate.

Table 1: Pharmacokinetic Properties of Similar Compounds

Compound NameAbsorptionDistributionMetabolismExcretion
Compound AHighWideLiverUrine
Compound BModerateLimitedKidneyFeces
Ethyl 2...TBDTBDTBDTBD

Materials Science

The unique chemical structure of this compound suggests potential applications in the development of novel materials with specific properties such as conductivity or catalytic activity.

Case Study: Conductive Polymers
Research has shown that incorporating thiazole and pyridazine derivatives into polymer matrices can enhance electrical conductivity. This opens avenues for developing advanced materials for electronic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Reference
Target Compound Thiazole + ethyl acetate Furan-2-yl, pyridazin-3-yl, piperidine-4-carboxamido Not provided -
10d () Thiazole + piperazine 4-(Trifluoromethyl)phenyl, urea linker 548.2
10e () Thiazole + piperazine 3-(Trifluoromethyl)phenyl, urea linker 548.2
10f () Thiazole + piperazine 3-Chlorophenyl, urea linker 514.2
Compound Thiazole + ethyl acetate Imidazol-1-yl, pyridazine-3-carboxamido 358.4
Compound Thiazole + ethyl acetate Cyclopropanecarboxamido, pyridazine-3-thio 421.5
Compound (CAS 1203291-07-9) Piperidine + benzo[d]thiazole Furan-2-yl, pyridazin-3-yl Not provided

Key Observations :

  • Compared to ’s compound (imidazole-substituted pyridazine), the furan substituent in the target may reduce steric bulk while retaining aromatic interactions.
  • The cyclopropanecarboxamido group in introduces a strained ring system, contrasting with the target’s planar furan .

Key Observations :

  • High yields (~89–93%) in compounds suggest robust coupling reactions for urea-linked thiazoles .
  • The target’s synthesis likely parallels ’s hydrazinecarbothioamide-based cyclization, though exact steps are unspecified .

Physicochemical Properties

Molecular weights and substituent effects dominate comparisons:

Table 3: Molecular Properties of Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight Substituent Impact Reference
Target Compound Not available ~500 (estimated) Furan enhances π-π stacking; pyridazine increases polarity -
10d () C24H24F3N5O3S 548.2 Trifluoromethyl boosts lipophilicity
Compound C15H14N6O3S 358.4 Imidazole improves solubility
Compound C14H14N4OS 421.5 Cyclopropane increases steric strain

Key Observations :

  • The target’s furan and pyridazine groups may balance solubility and membrane permeability, whereas ’s trifluoromethyl analogs prioritize lipophilicity .

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazole-pyridazine core of this compound?

Methodological Answer:
The thiazole and pyridazine moieties are typically synthesized via cyclocondensation or coupling reactions. For the pyridazine ring, highlights the use of hydrazine derivatives reacting with diketones or α,β-unsaturated carbonyl compounds . The thiazole ring can be formed via Hantzsch thiazole synthesis, where α-haloketones react with thioureas (e.g., ethyl chloroacetoacetate with thiosemicarbazides, as seen in ) . Key steps include:

  • Pyridazine formation : Use of 6-(furan-2-yl)pyridazin-3-amine intermediates coupled with piperidine-4-carboxamide via amidation ( ).
  • Thiazole coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiazole-4-ylacetate group, as described in for similar heterocycles .

Advanced: How can reaction conditions be optimized for the amidation step between piperidine-4-carboxamide and the pyridazine-thiazole intermediate?

Methodological Answer:
Optimization involves:

  • Catalyst selection : Use Pd(OAc)₂ with XPhos ligand for Buchwald-Hartwig amidation, as demonstrated in for analogous coupling reactions (yields up to 95% at 100°C in tert-butanol) .
  • Solvent and base : Cs₂CO₃ in polar aprotic solvents (DMF or THF) enhances nucleophilicity.
  • Temperature control : Gradual heating (40–100°C) prevents side reactions like decomposition of the furan substituent ( ) .

Basic: What spectroscopic techniques are critical for structural validation of intermediates and the final compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridazine (δ 8.5–9.0 ppm for aromatic protons) and thiazole (δ 7.2–7.8 ppm) rings ( ) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₂N₄O₅S: calc. 442.1365) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

Advanced: How can polymorphic forms of this compound be identified and characterized?

Methodological Answer:
Polymorph analysis requires:

  • X-ray diffraction (XRD) : Resolve crystal lattice differences, as applied in for salt forms of similar pyridazine derivatives .
  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, glass transitions).
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts stability ( notes environmental hazards for related esters) .

Advanced: How do structural modifications at the thiazole or pyridazine rings affect bioactivity, and how can contradictory SAR data be resolved?

Methodological Answer:

  • Thiazole modifications : Substituting the 4-position with electron-withdrawing groups (e.g., Cl, NO₂) may enhance binding to target enzymes ( shows increased hydrophobicity with XLogP ~2.6) .
  • Pyridazine alterations : Adding methyl or fluoro groups at the 6-position (furan-2-yl) improves metabolic stability ( ) .
  • Resolving contradictions : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) and computational docking (AutoDock Vina) to differentiate on-target vs. off-target effects.

Basic: What are the key solubility and stability considerations for this compound in aqueous vs. organic media?

Methodological Answer:

  • Solubility : Low in water due to the ethyl ester and hydrophobic thiazole (logP ~2.5–3.0). Use DMSO for stock solutions ( recommends <1% DMSO in bioassays) .
  • Stability : Hydrolyze ester groups under basic conditions (pH >8). Store at -20°C in anhydrous acetonitrile or THF ( ) .

Advanced: What computational methods are used to predict binding interactions with kinase targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., MAP kinases). The furan oxygen may form hydrogen bonds with hinge regions ( ) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; analyze RMSD and ligand-protein hydrogen bond occupancy.

Advanced: How can contradictory cytotoxicity data between enzyme assays and cell-based studies be addressed?

Methodological Answer:

  • Membrane permeability : Measure logD (octanol-water) to assess cellular uptake. Modify the piperidine group with polar substituents (e.g., -OH) if permeability is poor ( ) .
  • Efflux pumps : Test in P-gp/MRP1-overexpressing cell lines (e.g., MDCK-MDR1) with inhibitors like verapamil ( ) .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

  • HPLC : Use C18 columns (4.6 × 150 mm, 5 µm) with acetonitrile/water gradients (30→70% over 20 min). Monitor at 254 nm (aromatic rings) .
  • LC-MS : Confirm absence of des-ethyl or hydrolyzed byproducts ( ) .

Advanced: What strategies mitigate genotoxicity risks associated with the thiazole and pyridazine moieties?

Methodological Answer:

  • Ames test : Screen for mutagenicity using TA98 and TA100 strains.
  • Structural alerts : Replace nitro groups (if present) with bioisosteres like cyano or trifluoromethyl () .

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